molecular formula C23H22N2O4S B2702729 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole CAS No. 402950-83-8

3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2702729
CAS No.: 402950-83-8
M. Wt: 422.5
InChI Key: BVQXTGXJFDJQDB-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of methoxy groups on the phenyl rings and a thiophene ring attached to the pyrazole core. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is unique due to its combination of methoxy-substituted phenyl rings, a pyrazole core, and a thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-27-17-9-6-15(7-10-17)19-14-18(16-8-11-20(28-2)21(13-16)29-3)24-25(19)23(26)22-5-4-12-30-22/h4-13,19H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQXTGXJFDJQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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